molecular formula C4H11BO3 B2460211 (3-Methoxypropyl)boronic acid CAS No. 1089725-75-6

(3-Methoxypropyl)boronic acid

Cat. No. B2460211
CAS RN: 1089725-75-6
M. Wt: 117.94
InChI Key: DQCJYSDRWIJCFW-UHFFFAOYSA-N
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Description

“(3-Methoxypropyl)boronic acid” is a chemical compound with the CAS Number: 1089725-75-6 . It has a molecular weight of 117.94 and its IUPAC name is 3-methoxypropylboronic acid .


Synthesis Analysis

The synthesis of boronic acids is traditionally sequential, synthetically demanding, and time-consuming, which leads to high target synthesis times and low coverage of the boronic acid chemical space .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H11BO3/c1-8-4-2-3-5 (6)7/h6-7H,2-4H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to interact with amines/carboxylic acids and borinic acids, boronic acids, and boric acid . These interactions are highly likely to take place in catalytic amidation reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder and it is stored at a temperature of 4 degrees .

Mechanism of Action

Target of Action

(3-Methoxypropyl)boronic acid, like other boronic acids, primarily targets carbon-based compounds, particularly those containing hydroxyl groups . The boronic acid moiety forms reversible covalent bonds with 1,2- and 1,3-diols , which are present in various biological molecules, making it a versatile tool in chemical biology .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets via the formation of boronate esters . In the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the boronic acid acts as a nucleophile . The boronic acid transfers its organic group to palladium, a process known as transmetalation .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The boronic acid moiety is also involved in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Pharmacokinetics

Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . They are also known to be mild electrophiles . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds . Boronic acids are also investigated as reversible covalent inhibitors, suggesting potential applications in drug design .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for example, requires mild and functional group tolerant reaction conditions . The stability of the boronic acid may also be influenced by factors such as temperature

Safety and Hazards

“(3-Methoxypropyl)boronic acid” has been classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Boronic acids, including “(3-Methoxypropyl)boronic acid”, are increasingly being utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acid research is likely to continue in these directions, with a focus on developing new chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

3-methoxypropylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO3/c1-8-4-2-3-5(6)7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCJYSDRWIJCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089725-75-6
Record name (3-methoxypropyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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